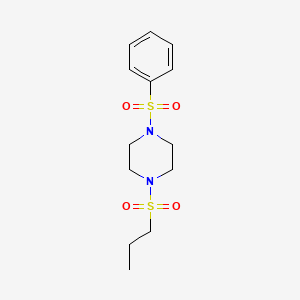

1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-propylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-2-12-20(16,17)14-8-10-15(11-9-14)21(18,19)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHVKUSTQPFGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylsulfonyl 4 Propylsulfonyl Piperazine and Analogues

Retrosynthetic Analysis and Key Disconnections for Bis-N-sulfonylation

A retrosynthetic analysis of 1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine reveals that the target molecule can be disconnected at the two sulfur-nitrogen bonds. This leads to piperazine (B1678402) and two different sulfonyl chlorides: benzenesulfonyl chloride and propylsulfonyl chloride. This disconnection strategy suggests a stepwise sulfonylation of the piperazine ring as a primary synthetic route. The key challenge lies in achieving regioselectivity to obtain the desired asymmetrically substituted product rather than a mixture of symmetrically disubstituted and monosubstituted piperazines.

Approaches to N-Sulfonylation of Piperazine Derivatives

The formation of a sulfonamide bond through the reaction of an amine with a sulfonyl chloride is a fundamental transformation in organic synthesis. cbijournal.comnih.gov

Utilization of Sulfonyl Chlorides in Amine Sulfonylation Reactions.benchchem.comorgsyn.orgguidechem.comwikipedia.org

The most common method for the N-sulfonylation of amines involves the use of sulfonyl chlorides. nih.govnih.gov In the context of synthesizing this compound, piperazine or a monosubstituted piperazine derivative is reacted with the appropriate sulfonyl chloride. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the sulfonamide. cbijournal.com The high reactivity of sulfonyl chlorides makes them effective reagents for this transformation. nih.govnih.gov

Optimization of Reaction Conditions: Solvents, Bases, and Temperature Control.benchchem.comorgsyn.org

The efficiency and selectivity of N-sulfonylation reactions are highly dependent on the reaction conditions.

Solvents: A variety of solvents can be employed, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include toluene, acetonitrile (B52724), and dichloromethane (B109758). nih.govnih.gov

Bases: The reaction generates hydrochloric acid as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a base is typically added to neutralize the acid. cbijournal.com Common bases include tertiary amines like triethylamine (B128534) and pyridine (B92270), or inorganic bases such as sodium carbonate. researchgate.netorganic-chemistry.org

Temperature Control: Sulfonylation reactions are often exothermic. Temperature control is crucial to prevent side reactions and ensure the stability of the reactants and products. Reactions are typically run at temperatures ranging from 0 °C to reflux, depending on the reactivity of the specific amine and sulfonyl chloride. orgsyn.org

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Toluene, Acetonitrile, Dichloromethane | Provides a medium for the reaction and influences solubility. |

| Base | Triethylamine, Pyridine, Sodium Carbonate | Neutralizes the HCl byproduct to maintain amine nucleophilicity. |

| Temperature | 0 °C to Reflux | Controls reaction rate and minimizes side product formation. |

Regioselective Synthesis Strategies for Asymmetrically Substituted Piperazines.benchchem.com

To synthesize an asymmetrically substituted piperazine like this compound, a regioselective strategy is essential. This can be achieved through several approaches:

Stepwise Sulfonylation with Stoichiometric Control: One equivalent of the first sulfonyl chloride (e.g., benzenesulfonyl chloride) is reacted with piperazine to form the mono-sulfonylated intermediate, 1-(phenylsulfonyl)piperazine (B87590). After isolation and purification, this intermediate is then reacted with the second sulfonyl chloride (propylsulfonyl chloride) to yield the final product. Careful control of stoichiometry is critical to minimize the formation of the disubstituted byproduct in the first step.

Use of Protecting Groups: One nitrogen of the piperazine ring can be protected with a suitable protecting group (e.g., Boc). The unprotected nitrogen is then sulfonylated. Following deprotection, the second nitrogen can be reacted with a different sulfonyl chloride. This method offers excellent control over the regioselectivity.

Synthesis of Precursor Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride, Propylsulfonyl Chloride).guidechem.com

The precursor sulfonyl chlorides are key reagents for the synthesis.

Benzenesulfonyl Chloride: This compound is commonly prepared through the chlorosulfonation of benzene (B151609) using chlorosulfonic acid. orgsyn.orgwikipedia.org An alternative method involves the reaction of the sodium salt of benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride. orgsyn.orgprepchem.com

| Method | Reactants | Key Features |

|---|---|---|

| Chlorosulfonation | Benzene, Chlorosulfonic Acid | Direct and common industrial method. guidechem.comwikipedia.org |

| From Sulfonic Acid Salt | Sodium Benzenesulfonate, PCl5 or POCl3 | Alternative laboratory-scale synthesis. orgsyn.org |

Propylsulfonyl Chloride: Propylsulfonyl chloride can be synthesized from propane-1-sulfonic acid. chemicalbook.comchemicalbook.com Another route involves the oxidative chlorination of propyl disulfide. chemicalbook.com

Purification and Isolation Techniques in Multi-step Synthesis

Each step in a multi-step synthesis typically requires purification of the intermediate product. Common techniques include:

Extraction: Used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. reachemchemicals.com

Filtration: Employed to separate solid products or impurities from a liquid phase. reachemchemicals.comemu.edu.tr

Recrystallization: A powerful technique for purifying solid compounds by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. reachemchemicals.comemu.edu.tr

Chromatography: Techniques such as column chromatography and thin-layer chromatography are used to separate compounds based on their differential adsorption on a stationary phase. emu.edu.tr

Distillation: For volatile liquid products or precursors, distillation, including vacuum distillation for high-boiling point compounds, is used for purification. guidechem.com

In-line purification techniques are also being developed to streamline multi-step synthesis, particularly in flow chemistry setups. nih.govacs.org

Chromatographic Separations

Liquid chromatography is a cornerstone technique for the purification and analysis of sulfonylpiperazine derivatives. mdpi.com High-Performance Liquid Chromatography (HPLC) is particularly effective for separating complex reaction mixtures and isolating target compounds with high resolution. mdpi.com The selection of the stationary phase and mobile phase is crucial for achieving optimal separation.

For compounds in the sulfonylpiperazine class, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol (B129727). The separation mechanism relies on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds are retained longer on the column.

Additionally, chiral stationary phases (CSPs) based on selectors like Cinchona alkaloids can be utilized for the stereoselective separation of chiral sulfonylpiperazine analogues. mdpi.com The choice of mobile phase additives, such as organic acids and bases, can significantly influence the retention times and separation efficiency in ion-exchange chromatography modes. mdpi.com

Table 1: Illustrative HPLC Conditions for Separation of Piperazine Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) | Provides good separation for moderately polar to nonpolar compounds like sulfonylpiperazines. |

| Mobile Phase | Acetonitrile/Water Gradient | A gradient elution allows for the effective separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing separation time and resolution. |

| Detection | UV at 254 nm | Aromatic rings in the sulfonylpiperazine structure allow for strong UV absorbance. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature control ensures reproducible retention times. |

This table represents typical starting conditions for method development and may require optimization for specific analogues.

Recrystallization and Crystallization Protocols

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the formation of high-purity crystals. The impurities remain in the mother liquor.

The choice of solvent is the most critical parameter in developing a recrystallization protocol. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For sulfonylpiperazine derivatives, polar protic solvents are often effective. For instance, methanol has been successfully used for the crystallization of 1-((4-substitutedphenyl) sulfonyl)piperazine derivatives. semanticscholar.org In the synthesis of a related compound, ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, the product was dissolved in methanol at room temperature, and crystals were formed through slow evaporation. nih.gov

Table 2: General Recrystallization Protocol for Sulfonylpiperazines

| Step | Procedure | Purpose |

|---|---|---|

| 1. Solvent Selection | Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate) at room and elevated temperatures. | To identify a suitable solvent system where the compound has high solubility when hot and low solubility when cold. |

| 2. Dissolution | Suspend the crude solid in a minimal amount of the selected hot solvent and stir until fully dissolved. | To create a saturated or near-saturated solution. |

| 3. Hot Filtration (Optional) | If insoluble impurities are present, quickly filter the hot solution through fluted filter paper. | To remove insoluble solid impurities. |

| 4. Crystallization | Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. |

| 5. Isolation | Collect the formed crystals by vacuum filtration. | To separate the purified crystals from the mother liquor containing impurities. |

| 6. Washing | Wash the crystals on the filter with a small amount of cold solvent. | To rinse away any residual mother liquor from the crystal surfaces. |

| 7. Drying | Dry the crystals under vacuum to remove any remaining solvent. | To obtain the final, pure, and dry product. |

Green Chemistry Principles and Sustainable Synthetic Routes for Sulfonylpiperazines

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance to minimize environmental impact and enhance process safety and efficiency. unibo.itnih.gov For sulfonylpiperazines, sustainable approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.netmdpi.com

Key green chemistry strategies applicable to sulfonylpiperazine synthesis include:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage, waste generation, and reaction time. nih.gov

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) is a primary goal. nih.gov

Catalysis: Employing catalytic reagents over stoichiometric ones minimizes waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Piperazine Derivatives

| Feature | Traditional Synthetic Route | Green/Sustainable Route |

|---|---|---|

| Starting Materials | Often requires N-protected piperazine. nih.gov | Can utilize unprotected piperazine or its salts. nih.gov |

| Number of Steps | Multi-step (protection, reaction, deprotection). nih.gov | Often one-pot or fewer steps. nih.govnih.gov |

| Catalyst | May use homogeneous catalysts that are difficult to remove. | Employs heterogeneous, recyclable catalysts. nih.gov |

| Solvents | Often relies on chlorinated solvents (e.g., Dichloromethane). semanticscholar.org | Prioritizes green solvents (e.g., Methanol, Water). nih.govnih.gov |

| Waste Generation | Higher process mass intensity (PMI) due to extra steps and solvent use. | Lower PMI due to higher atom economy and reduced solvent use. unibo.it |

| Purification | Often requires extensive chromatography. | Simplified purification, sometimes only filtration is needed. nih.gov |

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable, aligning with the modern demands of the chemical industry for environmentally responsible manufacturing. researchgate.netmdpi.com

Based on the available search results, detailed experimental spectroscopic and crystallographic data specifically for the compound “this compound” is not available. The provided sources discuss related but structurally distinct molecules, such as other piperazine derivatives or compounds containing a phenylsulfonyl group. rsc.orgresearchgate.netijpsonline.comnih.govresearchgate.net

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and specific data tables for "this compound" as requested in the prompt. An analysis of ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra requires experimental data for the exact molecular structure to ensure accuracy. Extrapolating from related compounds would result in a speculative and scientifically unfounded article.

Spectroscopic and Crystallographic Characterization of 1 Phenylsulfonyl 4 Propylsulfonyl Piperazine

Single Crystal X-ray Diffraction for Absolute Structure Determination and Crystal Packing Analysis

Bond Lengths, Bond Angles, and Torsion Angles Analysis

Further research and publication in the field of analytical chemistry would be required for this information to become available.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Phenomena within the Crystal Lattice

No crystallographic studies detailing the hydrogen bonding and π-π stacking interactions for 1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine are currently available.

Conformational Preferences in the Solid State

There is no published data on the solid-state conformation of this compound, which would include specific bond lengths, bond angles, and torsion angles.

Elemental Analysis for Empirical Formula Confirmation

Specific experimental data from elemental analysis of this compound has not been found in the searched literature.

Computational and Theoretical Investigations of Bis Sulfonylated Piperazine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic landscape of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a given molecular arrangement. For bis-sulfonylated piperazines, these calculations reveal key details about bond lengths, angles, and charge distribution, which govern the molecule's physical and chemical behavior.

The primary tools for these investigations are Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF). Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data. dtic.mil The Hartree-Fock method is a foundational ab initio approach, but it does not fully account for electron correlation, which can affect the accuracy of predictions for complex molecules. dtic.mil

DFT has become a more popular and pragmatic approach, offering a good balance between accuracy and computational cost. dtic.mil It calculates the molecular properties based on the electron density, which is a simpler function to work with than the multi-electron wavefunction. indexcopernicus.com A widely used DFT functional is B3LYP (Becke's three-parameter hybrid model using the Lee-Yang-Parr correlation functional), which incorporates a portion of the exact exchange energy from the Hartree-Fock theory. researchgate.netresearchgate.net This hybrid approach often yields results with accuracy comparable to more computationally intensive ab initio methods. researchgate.netresearchgate.netjddtonline.info Studies on similar aryl sulfonyl piperazine (B1678402) derivatives have successfully used the B3LYP functional to optimize molecular structures and investigate electronic features. researchgate.netjddtonline.info

| Method | Description | Typical Application for Sulfonylated Piperazines |

| Hartree-Fock (HF) | A fundamental ab initio method that solves the Schrödinger equation by approximating the multi-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. | Provides a baseline for geometry and electronic structure; often used as a starting point for more advanced calculations. rsc.orgmdpi.com |

| B3LYP | A hybrid DFT functional that combines the strengths of Hartree-Fock theory with density functional approximations for exchange and correlation. | Widely used for geometry optimization, vibrational frequency analysis, and electronic property calculations of piperazine derivatives due to its balance of accuracy and efficiency. researchgate.netjddtonline.info |

| MP2 | Møller-Plesset perturbation theory of the second order; an ab initio method that incorporates electron correlation by adding perturbation corrections to the Hartree-Fock energy. | Used for calculating more accurate energy barriers and intermolecular interactions where electron correlation is significant. researchgate.net |

This table provides an overview of common quantum chemical methods used in the study of sulfonylated piperazine systems.

The accuracy of both DFT and ab initio calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results but at a significantly higher computational cost. mdpi.com

A common choice for molecules like 1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine is the Pople-style basis set, such as 6-31G(d,p). researchgate.netjddtonline.info This notation indicates that the core electrons are described by 6 basis functions, while the valence electrons are described by a split-valence representation (3 and 1 basis functions). The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding in molecules containing elements like sulfur. For higher accuracy, larger basis sets like 6-311++G** may be employed, which include diffuse functions (++) to better represent loosely bound electrons. The selection of a basis set is always a trade-off between the desired accuracy and the available computational resources. mdpi.com

Conformational Analysis and Energy Minima Determination

Bis-sulfonylated piperazines are flexible molecules with multiple rotatable bonds and a non-planar central ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (energy minima) and the energy barriers between them.

The piperazine ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain and torsional strain. In this conformation, substituents at the nitrogen atoms can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

Computational studies on substituted piperazines have shown a general preference for bulky substituents to occupy the equatorial position to avoid steric clashes with the rest of the ring. nih.gov However, the final orientation is a result of a complex interplay of steric and electronic effects. For 1,4-disubstituted piperazines, the two sulfonyl groups can exist in a diequatorial, diaxial, or axial-equatorial arrangement. Theoretical calculations are essential to determine the relative energies of these conformers and identify the global minimum energy structure. Studies on related 2-substituted piperazines have found the axial conformation to be preferred in certain cases, highlighting the need for specific computational analysis for each molecule. nih.gov

Rotation around the sulfur-nitrogen (S-N) bonds of the sulfonyl groups introduces additional conformational complexity. The rotation of the phenylsulfonyl and propylsulfonyl groups is not free and is characterized by specific rotational energy barriers. These barriers arise from steric hindrance and electronic effects, such as the interaction between the lone pair of electrons on the nitrogen and the orbitals of the sulfonyl group. researchgate.netnih.gov

Computational studies on related sulfonamides have revealed that the rotational barriers around the S-N bond can be surprisingly high, sometimes comparable to those in amides. researchgate.net This restricted rotation is attributed to a significant degree of double-bond character in the S-N bond, which is influenced by the electron-withdrawing nature of the attached groups. researchgate.net Determining these rotational barriers through computational methods is key to understanding the dynamic behavior of this compound and identifying its stable conformational isomers.

| Interaction | Typical Rotational Barrier (kcal/mol) | Computational Method | Reference System |

| S-N Bond Rotation | 9.2 - 10.3 | NMR Measurements | N,N-disubstituted nonafluorobutane-1-sulfonamides researchgate.net |

| C-N Axis Rotation | 25.8 | Epimerization Experiments | Axially Chiral Triazoles acs.org |

| Phenyl Ring Rotation | ~2.0 - 3.0 | DFT (B3LYP) | Substituted Biphenyls semanticscholar.org |

This table presents representative rotational barriers for bonds similar to those in bis-sulfonylated piperazines, as determined by experimental and computational methods for related molecular systems.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy and shape of these orbitals provide crucial insights into the molecule's electronic properties and reactivity.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.netjddtonline.info Conversely, a small gap indicates a molecule that is more polarizable and more chemically reactive. researchgate.netjddtonline.info

DFT calculations are highly effective for determining the energies of the HOMO and LUMO. researchgate.netjddtonline.info For aryl sulfonyl piperazine derivatives, studies have shown that the HOMO-LUMO gap can be used to predict the relative stability and reactivity of different compounds within a series. jddtonline.info Analysis of the spatial distribution of the HOMO and LUMO can also identify the likely sites for electrophilic and nucleophilic attack, further predicting the molecule's reactive behavior. jddtonline.info

| Parameter | Significance | Typical Calculated Values (eV) for Aryl Sulfonyl Piperazine Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (ionization potential). | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electron affinity). | -1.0 to -2.0 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | 4.5 to 6.5 |

This table summarizes the typical energy values for frontier molecular orbitals and the HOMO-LUMO gap for related sulfonylated piperazine systems, as calculated by DFT methods. researchgate.netjddtonline.info

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

Electrostatic Potential Surface (ESP) mapping is a computational method that illustrates the charge distribution of a molecule in three-dimensional space, providing a visual representation of its electrostatic potential. deeporigin.com This map is invaluable for understanding and predicting how a molecule will interact with other molecules, such as biological targets or reagents. deeporigin.comchemrxiv.org The ESP map is typically colored to indicate different potential values, with red signifying regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue representing areas of positive electrostatic potential (electron-poor, attractive to nucleophiles). deeporigin.com

For this compound, the ESP map is expected to show significant negative potential localized around the oxygen atoms of the two sulfonyl groups (SO₂). These regions are the primary sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms on the piperazine ring and the propyl chain would exhibit moderately positive potential. The phenyl group would display a more complex potential surface, with negative potential above and below the plane of the aromatic ring due to the π-electron system.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charges on each atom in the molecule. This analysis complements the visual ESP map by providing numerical data on the electronic effects of the substituents. In this compound, the strong electron-withdrawing nature of the sulfonyl groups is expected to significantly influence the charge distribution. The sulfur atoms will carry a substantial positive partial charge, while the directly bonded oxygen atoms will be strongly negative. The nitrogen atoms of the piperazine ring will have their electron density drawn towards the sulfur atoms, resulting in a lower negative charge compared to an unsubstituted piperazine. This electron-withdrawing effect also slightly increases the positive charge on the adjacent carbon and hydrogen atoms of the piperazine ring.

Table 1: Predicted Partial Atomic Charges for Key Atoms in this compound Note: These are hypothetical values based on expected electronic effects, calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory.

| Atom | Predicted Partial Charge (a.u.) |

| S (phenylsulfonyl) | +1.2 to +1.4 |

| S (propylsulfonyl) | +1.1 to +1.3 |

| O (sulfonyl) | -0.7 to -0.9 |

| N (piperazine) | -0.4 to -0.6 |

| C (piperazine ring) | +0.1 to +0.3 |

| C (phenyl ring, ipso) | +0.2 to +0.4 |

Vibrational Frequency Calculations and Spectroscopic Correlation (Theoretical vs. Experimental)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational methods, particularly those based on Density Functional Theory (DFT), can calculate the harmonic vibrational frequencies of a molecule with a high degree of accuracy. researchgate.net Comparing these theoretical spectra with experimental data allows for precise assignment of the observed absorption bands to specific molecular motions. researchgate.netresearchgate.net

For this compound, theoretical calculations would be performed on the molecule's optimized geometry. The B3LYP functional with a basis set such as 6-311++G(d,p) is commonly employed for such calculations. researchgate.net The computed harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other model limitations. To improve the correlation, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). nih.gov

The vibrational spectrum of this compound is expected to be rich and complex. Key vibrational modes would include:

S=O Stretching: Strong, characteristic bands for the symmetric and asymmetric stretching of the sulfonyl groups, typically appearing in the regions of 1120-1180 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-N Stretching: Vibrations associated with the piperazine ring nitrogens, usually found in the 1100-1300 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretches from the phenyl group above 3000 cm⁻¹, and aliphatic C-H stretches from the piperazine and propyl groups just below 3000 cm⁻¹.

Piperazine Ring Modes: Complex vibrations including scissoring, twisting, and wagging of the CH₂ groups within the piperazine ring, often observed between 1200 cm⁻¹ and 1450 cm⁻¹. researchgate.net

Phenyl Ring Modes: C=C stretching vibrations within the aromatic ring, typically appearing around 1450-1600 cm⁻¹.

Table 2: Correlation of Major Theoretical and Expected Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Theoretical (Calculated, Scaled) Range (cm⁻¹) | Expected Experimental (FT-IR/Raman) Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3040 - 3120 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2840 - 2990 |

| S=O Asymmetric Stretch | 1310 - 1380 | 1300 - 1370 |

| Phenyl Ring C=C Stretch | 1450 - 1600 | 1440 - 1590 |

| CH₂ Scissoring (Piperazine) | 1410 - 1460 | 1400 - 1450 |

| S=O Symmetric Stretch | 1130 - 1190 | 1120 - 1180 |

| C-S Stretch | 680 - 780 | 670 - 770 |

Molecular Dynamics Simulations for Dynamic Behavior and Solution Conformations

For this compound, an MD simulation would typically be performed in a box of explicit solvent molecules (e.g., water or an organic solvent) to mimic solution conditions. The interactions between atoms are described by a force field, such as OPLS-AA or AMBER. nih.gov The simulation would reveal the preferred conformations of the molecule in solution. The piperazine ring is known to adopt a stable chair conformation, and MD simulations can track the timescale and energy barriers associated with ring inversion. researchgate.netnih.gov

Table 3: Key Objectives and Expected Insights from an MD Simulation of this compound

| Simulation Objective | Analytical Method | Expected Insights |

| Assess Conformational Stability | Root-Mean-Square Deviation (RMSD) analysis | Determination of the dominant, low-energy conformations of the piperazine ring (e.g., chair) and substituent orientations. |

| Characterize Molecular Flexibility | Root-Mean-Square Fluctuation (RMSF) analysis | Identification of rigid and flexible regions of the molecule, such as the piperazine core vs. the terminal groups. |

| Evaluate Molecular Size and Shape | Radius of Gyration (Rg) calculation | Understanding of the molecule's compactness and how it changes over time with different conformations. |

| Analyze Solvent Interactions | Radial Distribution Functions (RDFs) | Characterization of the solvation shell and identification of specific solvent interactions, such as hydrogen bonding with sulfonyl oxygens. |

Mechanistic Studies of Reaction Pathways Using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.net For the synthesis of this compound, which likely proceeds through sequential N-sulfonylation of piperazine, computational studies can provide detailed mechanistic insights that are difficult to obtain experimentally. researchgate.net

Using DFT calculations, the reaction pathway for the addition of phenylsulfonyl chloride and propylsulfonyl chloride to piperazine can be modeled. The calculations would identify the structures and energies of all intermediates and, crucially, the transition states (the highest energy point along the reaction coordinate). The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. researchgate.net

Such studies can resolve mechanistic questions, for example, whether the reaction proceeds via a concerted or a stepwise mechanism. The calculations can also model the role of a base or solvent in facilitating the reaction. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. These computational investigations not only explain experimental observations, such as reaction yields and regioselectivity, but also provide a predictive framework for optimizing reaction conditions or designing new synthetic routes. researchgate.net

Table 4: Computational Investigation of a Plausible Synthetic Pathway Reaction: Piperazine + Phenylsulfonyl Chloride → 1-(Phenylsulfonyl)piperazine (B87590)

| Computational Task | Information Gained | Significance |

| Geometry Optimization of Reactants, Intermediates, Products | Stable structures and their relative energies (thermodynamics) | Determines the overall energy change (ΔH) of the reaction step. |

| Transition State (TS) Search | Structure and energy of the highest energy barrier | Provides the activation energy (Ea), which governs the reaction kinetics. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms the TS connects the correct reactant and product | Validates the calculated reaction pathway. |

| Solvent Modeling (e.g., PCM) | Effect of the solvent on the energies of all species | Provides a more realistic model of the reaction in solution. |

Chemical Reactivity and Transformation Pathways of 1 Phenylsulfonyl 4 Propylsulfonyl Piperazine

Reactivity at the Piperazine (B1678402) Nitrogen Atoms

The nitrogen atoms of the piperazine ring in 1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine are directly bonded to the sulfur atoms of the sulfonyl groups, forming sulfonamide linkages. This arrangement has a profound impact on their chemical properties.

The basicity of amines is a fundamental property related to the availability of the lone pair of electrons on the nitrogen atom. In piperazine itself, both nitrogen atoms are basic. However, the attachment of electron-withdrawing groups dramatically reduces the basicity of the nitrogen atoms. nih.gov The sulfonyl group (SO₂) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. acs.org

In this compound, both nitrogen atoms are part of sulfonamide functionalities. The delocalization of the nitrogen lone pair electrons into the sulfonyl group significantly decreases their availability for protonation. vu.nl Consequently, this compound is expected to be a very weak base. Protonation, if it occurs, would require strongly acidic conditions. Theoretical calculations on similar sulfonamides suggest that protonation is more likely to occur on a sulfonyl oxygen atom rather than the nitrogen. patsnap.com

Table 1: Comparison of Basicity in Piperazine and Related Compounds

| Compound | Functional Group | Expected Basicity | Rationale |

|---|---|---|---|

| Piperazine | Secondary Amine | Basic | Localized lone pairs on nitrogen atoms. |

| 1-(Phenylsulfonyl)piperazine (B87590) | One sulfonamide, one secondary amine | Weakly Basic | One nitrogen is deactivated by the sulfonyl group. |

This table is illustrative and based on general chemical principles.

N-alkylation and N-acylation are common reactions for secondary amines, including piperazine, proceeding via nucleophilic attack of the nitrogen atom. cas.cn However, the nucleophilicity of the nitrogen atoms in this compound is severely diminished due to the electron-withdrawing effects of the two sulfonyl groups. The delocalization of the nitrogen lone pairs into the adjacent S=O bonds reduces their ability to act as nucleophiles.

Therefore, further N-alkylation or N-acylation reactions on this compound are expected to be very difficult to achieve under standard conditions. Forcing conditions, such as the use of highly reactive electrophiles and strong bases to generate a nitrogen anion, might be required, but such conditions could also lead to cleavage of the existing sulfonamide bonds.

Reactivity of the Sulfonyl Groups

The sulfonyl groups are the most reactive sites in the this compound molecule under many conditions. Their reactivity is centered on the stability of the sulfonamide bonds and their electronic influence on the rest of the molecule.

Sulfonamide bonds are generally known for their high stability, particularly towards hydrolysis under neutral and basic conditions. cas.cnresearchgate.net However, they can be cleaved under specific, often harsh, chemical conditions.

Acidic Hydrolysis: Under strongly acidic conditions, the sulfonamide linkage can undergo hydrolysis to yield the corresponding amine (piperazine), sulfonic acid (benzenesulfonic acid and propanesulfonic acid), and the protonated forms of these products. The reaction is thought to proceed via protonation of the nitrogen or a sulfonyl oxygen, followed by nucleophilic attack of water. youtube.comacs.org

Reductive Cleavage: A more common and synthetically useful method for cleaving sulfonamide bonds is reductive cleavage. A variety of reducing agents can effect the cleavage of the N-S bond. magtech.com.cnacs.orgnih.govwikipedia.org

Table 2: Common Reagents for Reductive Cleavage of Sulfonamides

| Reagent/Method | Description | Reference |

|---|---|---|

| Sodium in liquid ammonia | A classical method for the reduction of sulfonamides. | nih.gov |

| Samarium(II) iodide (SmI₂) | A mild and selective reducing agent. | wikipedia.org |

| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | A powerful reducing agent. | - |

The specific conditions required for the cleavage of the sulfonamide bonds in this compound would likely depend on the desired outcome (i.e., mono- or di-deprotection).

The sulfonyl groups exert a strong electron-withdrawing inductive effect (-I effect) on the piperazine ring. This effect has several consequences for the reactivity of the ring system:

Deactivation of Nitrogen Atoms: As discussed in section 5.1, the primary consequence is the significant reduction in the basicity and nucleophilicity of the piperazine nitrogens.

Acidity of α-Protons: The protons on the carbon atoms adjacent to the nitrogen atoms (the α-protons) are rendered more acidic due to the inductive withdrawal of electron density. This could potentially allow for deprotonation with a strong base, creating a carbanion that could participate in further reactions, although this is less common for sulfonamides compared to other carbonyl compounds.

Conformational Effects: The bulky sulfonyl groups can influence the conformational equilibrium of the piperazine ring, which typically adopts a chair conformation.

Reactions Involving the Phenyl and Propyl Substituents

The phenyl and propyl groups attached to the sulfonyl moieties also have their own characteristic reactivities, although they are generally less reactive than the sulfonamide linkages.

Reactions of the Phenyl Group: The phenyl group of the phenylsulfonyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com However, the phenylsulfonyl group is a deactivating group and a meta-director due to its strong electron-withdrawing nature. masterorganicchemistry.com This means that electrophilic substitution will be slower than for benzene (B151609) and will primarily occur at the meta-positions of the phenyl ring.

Table 3: Expected Products of Electrophilic Aromatic Substitution on the Phenylsulfonyl Group

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(meta-nitrophenylsulfonyl)-4-(propylsulfonyl)piperazine |

| Bromination | Br₂, FeBr₃ | 1-(meta-bromophenylsulfonyl)-4-(propylsulfonyl)piperazine |

Reactions of the Propyl Group: The propyl group is a saturated alkyl chain and is generally unreactive towards many reagents. wikipedia.org Under specific conditions, such as in the presence of strong UV light and a radical initiator, it can undergo free-radical reactions, such as halogenation. youtube.com This would lead to a mixture of products with halogen substitution at various positions along the propyl chain, with a preference for the secondary carbon due to the greater stability of the secondary radical intermediate.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenylsulfonyl group is a powerful deactivating group in electrophilic aromatic substitution (EAS) reactions. The sulfur atom, being directly attached to two oxygen atoms and the benzene ring, withdraws electron density from the ring through both inductive and resonance effects. This reduction in electron density makes the aromatic ring less nucleophilic and therefore less susceptible to attack by electrophiles.

Consequently, more forcing conditions, such as higher temperatures and stronger acid catalysts, are generally required to effect electrophilic substitution on the phenyl ring of this compound compared to benzene itself. The sulfonyl group is a meta-director, meaning that incoming electrophiles will preferentially add to the meta-position (carbon-3) of the phenyl ring. This is because the carbocation intermediates formed by meta attack are less destabilized than those formed by ortho or para attack.

Common electrophilic aromatic substitution reactions and their expected outcomes with this compound are summarized in the table below.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-((3-nitrophenyl)sulfonyl)-4-(propylsulfonyl)piperazine |

| Halogenation | Br₂, FeBr₃ | 1-((3-bromophenyl)sulfonyl)-4-(propylsulfonyl)piperazine |

| Sulfonation | SO₃, H₂SO₄ | 3-((4-(propylsulfonyl)piperazin-1-yl)sulfonyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally very low to no yield due to strong deactivation |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Generally very low to no yield due to strong deactivation |

Note: The yields for these reactions are expected to be significantly lower than for activated or less deactivated aromatic rings.

Reactions at the Alkyl Chain of the Propylsulfonyl Group

The propylsulfonyl group offers potential sites for chemical transformation at its alkyl chain. The carbon atoms of the propyl group are susceptible to radical-initiated reactions, such as halogenation. Under UV light or with the use of a radical initiator, the C-H bonds of the propyl chain can be substituted with halogens. The reactivity of the C-H bonds generally follows the order of tertiary > secondary > primary, although in the case of the propyl group, only primary and secondary C-H bonds are present.

Furthermore, strong oxidizing agents can potentially lead to the oxidation of the propyl chain, although the sulfonyl group itself is highly resistant to further oxidation. The specific outcome of such reactions would be highly dependent on the reaction conditions and the reagents employed.

| Reaction Type | Reagents | Potential Products |

| Radical Halogenation | Cl₂, UV light | Mixture of chlorinated propylsulfonyl derivatives |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Potential for oxidation of the alkyl chain, though challenging |

Stereochemical Considerations in Reactions Involving the Piperazine Core

The piperazine ring in this compound exists predominantly in a chair conformation to minimize steric strain. The nitrogen atoms are sp³-hybridized, and the substituents can occupy either axial or equatorial positions. Due to the presence of bulky sulfonyl groups on both nitrogen atoms, the stereochemistry of the piperazine ring can influence the outcome of reactions that involve the ring itself or its substituents.

Reactions that proceed via a mechanism involving the piperazine ring, such as those that might lead to the formation of chiral centers on the ring carbons, would be subject to stereochemical control. For instance, asymmetric lithiation-substitution reactions have been used to introduce substituents at the α-carbon of N-Boc protected piperazines with high enantioselectivity. While not directly applicable to the fully substituted title compound, this illustrates that stereoselective transformations of the piperazine core are feasible.

The development of stereoselective syntheses of piperazine derivatives is an active area of research, with methods such as one-pot three-component ring-opening cyclizations of N-activated aziridines being developed to produce highly substituted piperazines with excellent stereocontrol. acs.orgnih.govacs.org

Catalytic Transformations Involving the Compound as a Substrate

The structural motifs within this compound lend themselves to various catalytic transformations. The phenylsulfonyl group, in particular, can participate in cross-coupling reactions. For example, under palladium catalysis, the C-S bond of the phenylsulfonyl group could potentially be cleaved and replaced, although this is a challenging transformation. More commonly, if a halogen were present on the phenyl ring, it would readily participate in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. mdpi.comnih.govresearchgate.net

The piperazine ring itself can be synthesized via catalytic methods, and in principle, the N-S bonds could be subject to catalytic cleavage under specific conditions, although these are generally stable bonds.

A significant area of catalytic transformation for related structures is catalytic hydrogenation. While the phenylsulfonyl group is generally resistant to hydrogenation, the aromatic ring can be reduced under harsh conditions. More relevant to piperazine derivatives is the catalytic hydrogenation of unsaturated precursors to form the saturated piperazine ring. For instance, substituted pyridines can be hydrogenated to the corresponding piperidines using catalysts like PtO₂. researchgate.net

| Catalytic Reaction | Catalyst | Potential Transformation |

| Suzuki-Miyaura Coupling | Palladium complexes | If a halide is present on the phenyl ring, C-C bond formation is possible. mdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Palladium complexes | If a halide is present on the phenyl ring, C-N bond formation is possible. |

| Catalytic Hydrogenation | e.g., PtO₂, Rh/C | Reduction of the aromatic ring under forcing conditions. |

1 Phenylsulfonyl 4 Propylsulfonyl Piperazine As a Synthetic Intermediate and Chemical Scaffold

Design Principles for Using Piperazine (B1678402) Scaffolds in Molecular Assembly

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry and a versatile building block in materials science. nih.govnih.gov Its utility stems from a combination of key properties that can be finely tuned through substitution at the nitrogen atoms, as seen in 1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine.

Conformational Rigidity and Flexibility : The piperazine ring typically adopts a stable chair conformation. wikipedia.org This provides a degree of rigidity and predictable geometry, which is crucial for designing molecules that fit into specific biological targets or form ordered supramolecular assemblies. The N-substituents can exist in either axial or equatorial positions, with the equatorial position generally being more stable.

Modulation of Physicochemical Properties : Substitution on the nitrogen atoms dramatically alters the properties of the piperazine core. In its unsubstituted form, piperazine is a basic compound, readily soluble in water. semanticscholar.org The attachment of electron-withdrawing sulfonyl groups, such as phenylsulfonyl and propylsulfonyl, significantly reduces the basicity of the nitrogen atoms. This transformation from a basic amine to a neutral sulfonamide changes the molecule's solubility, lipophilicity, and hydrogen bonding capabilities. The phenylsulfonyl group introduces aromaticity and potential for π-stacking interactions, while the propylsulfonyl group adds a flexible, lipophilic aliphatic chain.

Vectorial Display of Substituents : The 1,4-disubstitution pattern of the piperazine ring allows for the precise spatial orientation of different functional groups. In this compound, the phenyl and propyl groups are projected in opposite directions from the central scaffold, making it an excellent linker or spacer unit to connect different molecular fragments.

These design principles are summarized in the table below.

| Design Principle | Contribution from Piperazine Core | Influence of Sulfonyl Substituents |

| Defined Geometry | Stable chair conformation provides a rigid, predictable 3D structure. | Steric bulk of sulfonyl groups influences conformational preference and rotational barriers. |

| Tunable Basicity | Unsubstituted piperazine is basic (pKa ~9.73 and 5.35). semanticscholar.org | Electron-withdrawing sulfonyl groups render the nitrogen atoms non-basic. |

| Solubility Control | Piperazine is hydrophilic. | Phenylsulfonyl and propylsulfonyl groups increase lipophilicity. |

| Interaction Potential | Amine groups are hydrogen bond donors/acceptors. | Sulfonamide groups are primarily hydrogen bond acceptors (via oxygen atoms). Phenyl group allows for π-π stacking. |

| Synthetic Handle | Two reactive secondary amine sites for facile substitution. | Provides a stable, chemically robust core after substitution. |

Strategies for Derivatization at Unsubstituted Positions or via Functional Group Interconversions

The synthesis and further derivatization of this compound can be achieved through established methods for N-acylation and functional group manipulation.

A plausible synthetic route starts from piperazine and proceeds in a stepwise manner to ensure the introduction of two different sulfonyl groups. Due to the symmetry of piperazine, the first sulfonylation can be performed directly.

Hypothetical Synthesis of this compound:

Monosulfonylation : Piperazine is reacted with one equivalent of benzenesulfonyl chloride in the presence of a base (e.g., triethylamine (B128534) or in a biphasic system with aqueous NaOH) to yield 1-(phenylsulfonyl)piperazine (B87590). Using a large excess of piperazine can also favor the mono-substituted product. researchgate.net

Second Sulfonylation : The resulting 1-(phenylsulfonyl)piperazine is then reacted with propanesulfonyl chloride, again in the presence of a base, to afford the target compound, this compound.

This stepwise approach is crucial for creating asymmetrically disubstituted piperazines.

Derivatization Strategies:

Once the core scaffold is assembled, further diversification can be achieved through several strategies:

Functional Group Interconversion on Substituents :

Aromatic Substitution : The phenyl ring of the phenylsulfonyl group can be subjected to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), provided the conditions are compatible with the rest of the molecule. For example, introducing a nitro group allows for subsequent reduction to an amine, which can be further functionalized.

Aliphatic Chain Modification : The propyl group could be pre-functionalized before being attached as a sulfonyl chloride. For instance, using 3-hydroxypropanesulfonyl chloride would introduce a hydroxyl group that could be used for subsequent esterification or etherification reactions.

Derivatization at Unsubstituted C-H Positions : Direct functionalization of the piperazine ring's C-H bonds is challenging due to their general inertness. However, recent advances in photoredox catalysis and directed metalation have enabled the introduction of alkyl or aryl groups at the carbon atoms of N-protected piperazines. organic-chemistry.org For a bis-sulfonylated piperazine, such transformations would require specialized and potent catalytic systems.

| Derivatization Strategy | Position | Potential Reactions | Resulting Functionality |

| Electrophilic Aromatic Substitution | Phenyl Ring | Nitration, Halogenation, Acylation | Amines, Halides, Ketones |

| Side-Chain Functionalization | Propyl Chain | Oxidation, Halogenation | Alcohols, Aldehydes, Halides |

| C-H Functionalization | Piperazine Ring Carbons | Photoredox Alkylation/Arylation | Substituted Piperazine Core |

Formation of Complex Molecular Architectures (e.g., supramolecular compounds, polymeric structures)

The rigid and difunctional nature of 1,4-disubstituted piperazines like this compound makes them attractive building blocks for creating larger, well-defined structures.

Supramolecular Compounds : If functional groups capable of specific intermolecular interactions (e.g., hydrogen bonding, metal coordination) are introduced onto the phenyl or propyl moieties, the compound can self-assemble into discrete supramolecular structures. For example, a carboxylic acid on the phenyl ring and a pyridine (B92270) on the propyl chain could lead to the formation of complex hydrogen-bonded networks or coordination complexes. The piperazine core acts as a non-covalent linker, controlling the distance and orientation of the interacting groups.

Polymeric Structures : Piperazine derivatives are used to synthesize various polymers. For instance, polyamides or polyureas can be formed if the piperazine nitrogen atoms are part of the polymer backbone. While the nitrogen atoms in this compound are unreactive, the molecule can be incorporated into polymers as a pendant group or as a monomer if reactive functional groups are installed on its substituents. For example, synthesis of a di-functionalized version, such as 1-(4-aminophenylsulfonyl)-4-(3-hydroxypropylsulfonyl)piperazine, would create an "A-B" type monomer suitable for polymerization reactions like polyamide or polyester (B1180765) synthesis. The resulting polymers would benefit from the rigidity and defined geometry of the sulfonylpiperazine unit. In one study, a polymeric compound with the composition [Zn(quin)2(pz)]n was isolated, where piperazine acts as a bridging ligand between tetrahedral cobalt centers. mdpi.com

Development of Novel Reagents or Catalysts Incorporating the Sulfonylpiperazine Moiety

The stable and sterically defined nature of the sulfonylpiperazine scaffold makes it a candidate for incorporation into new reagents or catalyst systems.

Ligand Design for Catalysis : The oxygen atoms of the two sulfonyl groups are potential coordination sites for metal ions. By functionalizing the phenyl or propyl groups with additional donor atoms (e.g., phosphines, pyridines), the this compound unit could serve as a backbone for creating bidentate or tridentate ligands. The rigidity of the piperazine chair conformation would enforce a specific geometry on the coordinating groups, which could be beneficial for developing stereoselective catalysts.

Organocatalysis : While the core itself is not catalytically active, it can be used as a scaffold to position catalytically active groups. For instance, attaching a chiral amine or a thiourea (B124793) group to the phenyl ring could generate a new class of organocatalysts. The sulfonylpiperazine core would serve as a rigid, chiral-at-a-distance framework, influencing the stereochemical outcome of the catalyzed reaction.

Reagents for Chemical Synthesis : Functionalized derivatives of this compound could be developed as specialized reagents. For example, attaching an N-oxide moiety to a pyridine ring on the scaffold could create a mild oxidant with specific steric properties dictated by the bulky sulfonylpiperazine unit.

The development in these areas remains largely exploratory, but the inherent properties of the bis-sulfonylated piperazine core provide a solid foundation for future research into novel chemical tools.

Advanced Methodological Considerations in Research on Sulfonylpiperazines

High-Throughput Synthesis and Chemical Library Generation Methodologies

High-throughput synthesis (HTS) represents a paradigm shift in chemical research, moving from the traditional one-at-a-time synthesis to a parallel approach where hundreds or thousands of compounds can be synthesized simultaneously. nih.govpurdue.edunih.gov For sulfonylpiperazines, HTS is instrumental in generating chemical libraries, which are organized collections of diverse but structurally related compounds. These libraries are invaluable for systematically exploring chemical space and for use in materials science and other non-biological screening applications.

One effective HTS strategy for generating a library of bis-sulfonylated piperazines involves parallel synthesis on a solid-phase support. This methodology offers significant advantages, including the simplification of purification steps, as excess reagents and by-products can be easily washed away from the resin-bound product.

The process can be conceptualized as follows:

Immobilization: A piperazine (B1678402) core is attached to a solid support (e.g., polystyrene resin).

First Diversification: The resin-bound piperazine is distributed into an array of reaction vessels (e.g., a 96-well plate). A different sulfonyl chloride (R¹-SO₂Cl) is added to each well, creating a set of mono-sulfonylated piperazines.

Second Diversification: A second library of sulfonyl chlorides (R²-SO₂Cl) is then reacted with the products from the first step. This combinatorial approach allows for the rapid generation of a large and diverse library of N,N'-disubstituted sulfonylpiperazines.

Cleavage: The final products are cleaved from the solid support for analysis and collection.

The application of this methodology allows for the systematic variation of both sulfonyl groups, enabling the creation of a comprehensive chemical library around the core 1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine structure.

Table 1: Illustrative Combinatorial Library Generation for Bis-sulfonylated Piperazines

| Propylsulfonyl Chloride (R²) | Isopropylsulfonyl Chloride (R²) | Cyclohexylsulfonyl Chloride (R²) | |

|---|---|---|---|

| Phenylsulfonyl Chloride (R¹) | This compound | 1-(phenylsulfonyl)-4-(isopropylsulfonyl)piperazine | 1-(cyclohexylsulfonyl)-4-(phenylsulfonyl)piperazine |

| Tosyl Chloride (R¹) | 1-(propylsulfonyl)-4-tosylpiperazine | 1-(isopropylsulfonyl)-4-tosylpiperazine | 1-(cyclohexylsulfonyl)-4-tosylpiperazine |

| Naphthylsulfonyl Chloride (R¹) | 1-(naphthalen-1-ylsulfonyl)-4-(propylsulfonyl)piperazine | 1-(isopropylsulfonyl)-4-(naphthalen-1-ylsulfonyl)piperazine | 1-(cyclohexylsulfonyl)-4-(naphthalen-1-ylsulfonyl)piperazine |

Flow Chemistry Approaches for Continuous Synthesis and Process Optimization

Flow chemistry, or continuous manufacturing, offers a safer, more efficient, and highly scalable alternative to traditional batch synthesis. purdue.edunih.govmdpi.com This approach involves pumping reagents through a network of tubes and reactors, where the reaction occurs continuously. It provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic reactions like sulfonamide formation. rsc.orgnih.gov

The synthesis of this compound can be adapted to a multi-stage flow process. A potential setup would involve two sequential continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs).

Stage 1: A solution of piperazine is mixed with a solution of phenylsulfonyl chloride in the first reactor. The precise control of stoichiometry and temperature minimizes the formation of the bis-phenylsulfonylated byproduct.

Stage 2: The output stream from the first reactor, containing the mono-sulfonylated intermediate, is directly fed into a second reactor where it is mixed with propylsulfonyl chloride to form the final product.

Process optimization in flow chemistry involves systematically varying parameters to maximize yield and purity while minimizing reaction time. This is often achieved through Design of Experiments (DoE) methodologies, where factors like flow rate (which dictates residence time), temperature, and reagent concentration are adjusted. researchgate.net The continuous nature of the process allows for rapid data collection and optimization.

Table 2: Key Parameters for Flow Chemistry Process Optimization

| Parameter | Description | Typical Range for Sulfonylation | Impact on Process |

|---|---|---|---|

| Flow Rate | The volume of fluid traveling through the reactor per unit time. | 0.1 - 10 mL/min | Determines residence time and production throughput. |

| Residence Time | The average amount of time a reagent spends inside the reactor. | Seconds to minutes | Crucial for achieving complete conversion. |

| Temperature | The temperature within the reaction zone. | 0 - 100 °C | Affects reaction rate and selectivity. Enhanced heat transfer in flow reactors prevents hotspots. |

| Concentration | The molarity of the reagent solutions. | 0.1 - 2.0 M | Impacts reaction kinetics and can influence byproduct formation. |

Chemoinformatics and Data Mining for Structure-Reactivity and Structure-Property Relationships

Chemoinformatics and data mining are computational disciplines that utilize data analysis and machine learning to derive relationships between chemical structures and their properties. haifa.ac.il For sulfonylpiperazines, these tools can be used to develop Quantitative Structure-Property Relationship (QSPR) or Structure-Reactivity Relationship (QSRR) models, strictly avoiding any analysis of biological activity.

The process involves:

Data Generation: A virtual library of bis-sulfonylated piperazines is created.

Descriptor Calculation: For each molecule in the library, a set of numerical values known as molecular descriptors is calculated. These descriptors encode structural, physical, and chemical features of the molecule. Examples include molecular weight (MW), calculated logarithm of the octanol-water partition coefficient (cLogP), topological polar surface area (TPSA), and the number of rotatable bonds.

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with an experimentally determined property (e.g., melting point, solubility, chromatographic retention time) or a measure of reactivity.

These models can then be used to predict the properties of new, unsynthesized sulfonylpiperazine derivatives, guiding experimental work towards compounds with desired physicochemical characteristics. For instance, a QSPR model could predict the solubility of different analogs of this compound, which is critical information for process chemistry and formulation.

Table 3: Common Molecular Descriptors for QSPR/QSRR Studies

| Descriptor | Description | Relevance to Physicochemical Properties |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences melting point, boiling point, and diffusion. |

| cLogP | A measure of a molecule's hydrophobicity. | Correlates with solubility in nonpolar solvents and retention in reverse-phase chromatography. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Relates to solubility in polar solvents, and adsorption properties. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | Affects molecular flexibility and can influence crystal packing and melting point. |

Development of Analytical Methods Specific for Bis-sulfonylated Piperazines

The analysis of bis-sulfonylated piperazines requires robust and specific analytical methods for identification, quantification, and purity assessment. unodc.org Given the structure of these compounds, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a particularly powerful technique. mdpi.com

Developing a specific method for a compound like this compound involves several key steps:

Chromatographic Separation: An HPLC method is developed to separate the target compound from starting materials (piperazine, sulfonyl chlorides), intermediates (mono-sulfonylated piperazine), and potential byproducts (e.g., bis-phenylsulfonylated or bis-propylsulfonylated piperazine). This typically involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile (B52724)/water gradient), and detector settings (e.g., UV detection at a specific wavelength).

Mass Spectrometric Detection: A mass spectrometer provides highly specific detection and structural confirmation. In tandem mass spectrometry (MS/MS), the molecular ion of the target compound is selected and fragmented. The resulting fragmentation pattern is a unique fingerprint that confirms the compound's identity. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used, where specific precursor-to-product ion transitions are monitored, providing excellent sensitivity and selectivity. researchgate.net

Other relevant analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation and elemental analysis to confirm the empirical formula.

Table 4: Example Parameters for an HPLC-MS/MS Method for Bis-sulfonylated Piperazines

| Parameter | Typical Setting / Value | Purpose |

|---|---|---|

| HPLC Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | Elution of compounds with varying polarities. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently forms protonated molecular ions [M+H]⁺. |

| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ of the target analyte | Selects the ion of interest for fragmentation. |

| Product Ions (Q3) | Characteristic fragment ions | Provide structural confirmation and are used for quantification in MRM mode. |

Isotopic Labeling Studies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. ias.ac.inwikipedia.org This involves replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H (D) for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N, ¹⁸O for ¹⁶O). musechem.comcreative-proteomics.com The position of the isotopic label in the product molecule is then determined, typically by mass spectrometry or NMR spectroscopy.

For the synthesis of this compound, isotopic labeling could be used to answer several mechanistic questions:

Integrity of the Piperazine Ring: To confirm that the piperazine ring does not open or rearrange during the sequential sulfonylation reactions, one could use ¹⁵N-labeled piperazine. The final product would exhibit a specific mass increase in its mass spectrum, and ¹⁵N NMR spectroscopy could confirm the location of the labels.

Source of Sulfonyl Groups: While seemingly straightforward, a labeling study could definitively prove the origin of each sulfonyl group. For example, reacting piperazine first with ¹³C-labeled phenylsulfonyl chloride and then with unlabeled propylsulfonyl chloride would yield a product where the ¹³C label is exclusively associated with fragments of the phenylsulfonyl group in MS/MS analysis.

Mechanism of Sulfonylation: The reaction between an amine and a sulfonyl chloride is generally well-understood. However, in complex systems, side reactions can occur. Using ¹⁸O-labeled sulfonyl chlorides (R-S¹⁸O₂Cl) would result in the incorporation of ¹⁸O into the final sulfonamide. This can be used to track the oxygen atoms and investigate potential exchange reactions with the solvent under certain conditions.

These studies provide a level of mechanistic detail that is often unattainable through other methods. nih.gov

Table 5: Potential Isotopic Labeling Experiments for Mechanistic Studies

| Labeled Reactant | Mechanistic Question | Analytical Technique | Expected Outcome |

|---|---|---|---|

| Piperazine-²H₈ (D₈) | Do any C-H bonds on the piperazine ring participate in the reaction? | Mass Spectrometry, ¹H/²H NMR | Product mass increases by 8 amu; absence of H/D exchange confirms C-H bonds are not involved. |

| Piperazine-¹⁵N₂ | Does the piperazine ring remain intact? | Mass Spectrometry, ¹⁵N NMR | Product mass increases by 2 amu; ¹⁵N NMR shows two distinct nitrogen environments. |

| Phenylsulfonyl-¹⁸O₂ chloride | Are the sulfonyl oxygen atoms transferred directly to the product? | High-Resolution Mass Spectrometry | Product mass increases by 4 amu, confirming direct transfer without exchange. |

Future Research Directions and Unexplored Avenues in Sulfonylpiperazine Chemistry

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches for Derivatives

The synthesis of sulfonylpiperazine derivatives has traditionally relied on well-established methods. However, the future of synthetic chemistry lies in the development of more efficient, sustainable, and versatile pathways.

One promising avenue is the adoption of flow chemistry . Continuous-flow reactors offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. nih.gov The ability to precisely manipulate reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities of sulfonylpiperazine derivatives. nih.gov Future research could focus on developing integrated flow systems for the multi-step synthesis of complex sulfonylpiperazines, minimizing the need for intermediate purification steps.

Microwave-assisted synthesis is another area ripe for exploration. Microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields by efficiently heating the reaction mixture. researchgate.netnii.ac.jp The application of microwave technology to the synthesis of sulfonylpiperazines could lead to the rapid generation of compound libraries for screening purposes and provide a more energy-efficient alternative to conventional heating methods. researchgate.netrsc.org

Furthermore, the principles of green chemistry should be a guiding force in the development of new synthetic routes. mdpi.com This includes the use of environmentally benign solvents, the development of catalytic reactions to minimize waste, and the design of atom-economical processes. researchgate.netnih.gov For instance, research into solid-supported catalysts could simplify product purification and allow for catalyst recycling. researchgate.net The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more sustainable synthetic approach. researchgate.net

| Synthetic Approach | Potential Advantages for Sulfonylpiperazine Synthesis | Key Research Focus |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. nih.gov | Development of multi-step, integrated flow syntheses. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. researchgate.netnii.ac.jprsc.org | Optimization of microwave parameters for diverse derivatives. |

| Green Chemistry Approaches | Reduced environmental impact, minimized waste, increased sustainability. mdpi.comresearchgate.netnih.gov | Use of green solvents, development of catalytic and one-pot reactions. researchgate.netresearchgate.net |

Deeper Understanding of Conformational Dynamics in Solution and Solid State

The three-dimensional structure of sulfonylpiperazines plays a crucial role in determining their chemical and physical properties. A deeper understanding of their conformational dynamics is essential for rational drug design and the development of new materials.

In solution, sulfonylpiperazine derivatives can exist as a mixture of conformers due to two primary phenomena: the restricted rotation around the N-C amide-like bond and the inversion of the piperazine (B1678402) ring, which typically adopts a chair conformation. nih.govrsc.orgbeilstein-journals.orgTemperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes. nih.govbeilstein-journals.org By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for bond rotation and ring inversion. rsc.orgbeilstein-journals.org Future research could involve detailed NMR studies on a wide range of sulfonylpiperazine derivatives to elucidate the influence of different substituents on their conformational preferences and dynamics.

In the solid state, X-ray crystallography provides a definitive picture of the preferred conformation of a molecule. rsc.org Systematic crystallographic studies of a series of sulfonylpiperazine derivatives would provide valuable data on their packing arrangements and intermolecular interactions in the solid state. This information is crucial for understanding their physical properties, such as melting point and solubility, and for the design of crystalline materials with specific properties.

Computational studies , such as Density Functional Theory (DFT) calculations, can complement experimental techniques by providing theoretical insights into the relative energies of different conformers and the transition states connecting them. spectroscopyonline.com These computational models can be used to predict the most stable conformations of new sulfonylpiperazine derivatives before they are synthesized.

| Technique | Information Gained | Future Research Directions |

| Temperature-Dependent NMR | Conformational dynamics in solution, energy barriers for rotation and inversion. nih.govbeilstein-journals.org | Systematic studies on the influence of substituents on conformational dynamics. |

| X-ray Crystallography | Preferred conformation in the solid state, packing arrangements, intermolecular interactions. rsc.org | Building a comprehensive database of sulfonylpiperazine crystal structures. |

| Computational Modeling | Relative energies of conformers, prediction of stable conformations. spectroscopyonline.com | Development of accurate predictive models for conformational preferences. |

Computational Design of Novel Derivatives with Predicted Chemical Properties and Reactivity Profiles